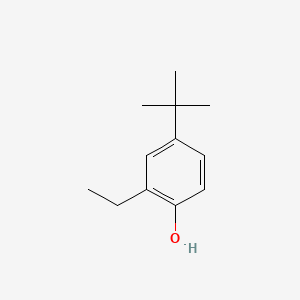

4-tert-Butyl-2-ethylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63452-61-9 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

4-tert-butyl-2-ethylphenol |

InChI |

InChI=1S/C12H18O/c1-5-9-8-10(12(2,3)4)6-7-11(9)13/h6-8,13H,5H2,1-4H3 |

InChI Key |

ZYPDAQYUHJXYKX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 4-tert-Butyl-2-ethylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 4-tert-Butyl-2-ethylphenol, a substituted phenol of interest in various chemical and pharmaceutical applications. The primary focus is on the most industrially viable and chemically sound method: the regioselective Friedel-Crafts alkylation of 4-ethylphenol. This document details the probable reaction mechanisms, provides generalized experimental protocols derived from analogous syntheses, and presents quantitative data from related reactions to offer a comparative perspective. Additionally, alternative synthetic strategies are discussed, and key experimental workflows are visualized to aid in conceptual understanding and practical implementation.

Introduction

This compound is an organic compound characterized by a phenol ring substituted with a tert-butyl group at the 4-position and an ethyl group at the 2-position. Its structure, featuring a sterically hindered phenolic hydroxyl group, suggests potential applications as an antioxidant, a building block in the synthesis of more complex molecules, and a precursor for various specialty chemicals. The efficient and selective synthesis of this molecule is, therefore, of significant interest to the chemical and pharmaceutical industries. This guide aims to provide a detailed technical resource for professionals engaged in the synthesis and development of this and related compounds.

Primary Synthesis Pathway: Friedel-Crafts Alkylation of 4-Ethylphenol

The most direct and probable route for the synthesis of this compound is the Friedel-Crafts alkylation of 4-ethylphenol with an isobutylene source. This electrophilic aromatic substitution reaction introduces the bulky tert-butyl group onto the aromatic ring of 4-ethylphenol. The hydroxyl and ethyl groups on the starting material direct the incoming electrophile, leading to the desired ortho-substituted product.

Reaction Mechanism

The reaction proceeds via the generation of a tert-butyl carbocation from an isobutylene source, such as isobutylene gas or a precursor like tert-butanol or methyl tert-butyl ether, in the presence of an acid catalyst. The electron-donating hydroxyl and ethyl groups of 4-ethylphenol activate the aromatic ring, making it susceptible to electrophilic attack. The tert-butyl carbocation then attacks the aromatic ring, preferentially at the position ortho to the hydroxyl group due to a combination of electronic and steric effects.

An In-depth Technical Guide to 4-tert-Butyl-2-ethylphenol: Isomers, Derivatives, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenols represent a broad class of compounds with significant industrial and therapeutic interest. Their chemical structure, characterized by a hydroxyl group attached to a benzene ring, makes them effective antioxidants and versatile precursors for a wide range of derivatives. This technical guide focuses on 4-tert-Butyl-2-ethylphenol, its isomers, and its derivatives, providing a comprehensive overview of their synthesis, physicochemical properties, and biological activities. Particular attention is given to their potential in drug development, supported by available quantitative data and detailed experimental methodologies. While specific data on this compound is limited in publicly accessible literature, this guide draws on extensive research into its closely related isomers to provide a thorough understanding of this compound class.

Introduction

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The substitution pattern on the aromatic ring significantly influences their reactivity, bioavailability, and biological effects. The presence of bulky alkyl groups, such as tert-butyl and ethyl groups, can enhance lipophilicity and modulate the antioxidant capacity. This compound and its isomers are of particular interest due to their use as intermediates in the chemical industry and their emerging biological activities, including anti-inflammatory and anticancer properties. This guide aims to consolidate the available scientific information on these compounds to support further research and development.

Physicochemical Properties of this compound and Its Isomers

The physicochemical properties of substituted phenols are crucial for predicting their behavior in biological systems and for designing synthetic routes. The table below summarizes key properties for this compound and some of its common isomers.

| Property | This compound | 2-tert-Butyl-4-ethylphenol[1] | 2,4-Di-tert-butylphenol | 2,6-Di-tert-butyl-4-ethylphenol |

| Molecular Formula | C₁₂H₁₈O | C₁₂H₁₈O | C₁₄H₂₂O | C₁₆H₂₆O |

| Molecular Weight ( g/mol ) | 178.27 | 178.27 | 206.32 | 234.38 |

| Boiling Point (°C) | 254.6 at 760 mmHg | 250 | 264 | 253 |

| Melting Point (°C) | Not Available | 28-32 | 53-57 | 43-47 |

| Density (g/cm³) | 0.951 | 0.939 at 25°C | 0.914 | Not Available |

| Flash Point (°C) | 115.4 | 113 | 116 | Not Available |

| LogP | 3.25 | 4.1 | 4.88 | Not Available |

| CAS Number | 63452-61-9 | 96-70-8 | 96-76-4 | 4130-42-1 |

Synthesis of Substituted Phenols

The synthesis of this compound and its isomers typically involves the electrophilic alkylation of a phenol precursor, a classic example of a Friedel-Crafts reaction.

General Synthetic Approach: Friedel-Crafts Alkylation

This method involves the reaction of a phenol with an alkylating agent, such as an alkene (e.g., isobutylene) or an alcohol (e.g., tert-butanol), in the presence of an acid catalyst. The choice of catalyst and reaction conditions can influence the regioselectivity of the alkylation (i.e., the position of substitution on the aromatic ring).

A general workflow for this synthesis is outlined below:

Caption: General workflow for the synthesis of alkylated phenols.

Experimental Protocol: Synthesis of 2,4-di-tert-butylphenol

Materials:

-

Phenol

-

tert-Butanol or Isobutylene

-

Acid catalyst (e.g., sulfuric acid, or an acid-supported alumina catalyst)[4]

-

Solvent (if applicable, e.g., hexane)

-

Sodium hydroxide solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A mixture of phenol and an acid catalyst is stirred in a reaction vessel.

-

Isobutylene is then introduced into the reaction mixture at a controlled temperature, typically between 60-180°C.[4]

-

The reaction is monitored for completion (e.g., by TLC or GC).

-

Upon completion, the reaction mixture is cooled and washed with water and sodium hydroxide solution to remove the catalyst and unreacted phenol.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure 2,4-di-tert-butylphenol.

Biological Activities and Potential for Drug Development

While research on this compound is limited, extensive studies on its isomers, particularly 2,4-di-tert-butylphenol (2,4-DTBP), have revealed a range of biological activities relevant to drug development.

Antioxidant Activity

Substituted phenols are well-known for their antioxidant properties. The antioxidant capacity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

-

2,4-DTBP has demonstrated significant antioxidant activity, with reported IC₅₀ values of 60 µg/mL in the DPPH assay and 17 µg/mL in the ABTS assay.[6]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the antioxidant activity of phenolic compounds.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Test compound solutions at various concentrations in methanol

-

Methanol (as a blank)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Add 100 µL of the test compound solution to the wells of a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of many diseases. Several substituted phenols have shown promising anti-inflammatory effects.

-

Combinations of butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), which are structurally related to this compound, have been shown to exert potent anti-inflammatory activity by inhibiting the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) genes in RAW264.7 cells.[7][8]

Anticancer Activity

The cytotoxic effects of substituted phenols against various cancer cell lines have been a subject of increasing interest.

-

2,4-DTBP has been shown to have cytotoxic effects on human colorectal cancer cells (HCT116) with an IC₅₀ value of 57.044 µM.[9] It has also demonstrated cytotoxicity against HeLa cells with an IC₅₀ value of 10 µg/mL.[3][10] The proposed mechanism involves the inhibition of anti-apoptotic proteins like Bcl-2 and Survivin, leading to cell cycle arrest and apoptosis.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Cell culture medium and supplements

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.

Signaling Pathways

The biological effects of substituted phenols are mediated through various signaling pathways. A key pathway implicated in the action of some phenolic compounds is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.

Caption: Simplified PPARγ signaling pathway.

Conclusion and Future Directions

This compound and its isomers represent a promising class of compounds with diverse biological activities. While the direct biological and synthetic data for this compound itself is not extensively documented in the public domain, the significant antioxidant, anti-inflammatory, and anticancer properties of its close isomers, such as 2,4-di-tert-butylphenol, strongly suggest that it warrants further investigation.

Future research should focus on:

-

Developing and publishing detailed, reproducible synthetic protocols for this compound and its novel derivatives.

-

Conducting comprehensive biological screening of these compounds to determine their quantitative activity (e.g., IC₅₀ values) in a range of assays.

-

Elucidating the specific signaling pathways modulated by this compound and its derivatives to understand their mechanisms of action.

-

Performing structure-activity relationship (SAR) studies to optimize the therapeutic potential of this class of molecules.

By addressing these research gaps, the scientific community can unlock the full potential of this compound and its derivatives for applications in drug discovery and development.

References

- 1. 2-tert-Butyl-4-ethylphenol | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ijat-aatsea.com [ijat-aatsea.com]

- 7. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Targeted inhibition of colorectal cancer proliferation: The dual‐modulatory role of 2,4‐DTBP on anti‐apoptotic Bcl‐2 and Survivin proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of 4-tert-Butyl-2-ethylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-Butyl-2-ethylphenol (CAS No. 63452-61-9). Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values obtained from computational models. These predictions are valuable for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.18 | d | 1H | Ar-H |

| 6.95 | dd | 1H | Ar-H |

| 6.68 | d | 1H | Ar-H |

| 4.80 | s | 1H | OH |

| 2.65 | q | 2H | -CH₂-CH₃ |

| 1.31 | s | 9H | -C(CH₃)₃ |

| 1.25 | t | 3H | -CH₂-CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 151.2 | C-OH |

| 143.5 | C-C(CH₃)₃ |

| 128.0 | Ar-CH |

| 127.5 | Ar-C |

| 126.8 | Ar-CH |

| 115.0 | Ar-CH |

| 34.1 | -C(CH₃)₃ |

| 31.5 | -C(CH₃)₃ |

| 23.0 | -CH₂-CH₃ |

| 14.1 | -CH₂-CH₃ |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Strong, Broad | O-H Stretch |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Strong | Aliphatic C-H Stretch |

| 1600, 1500, 1450 | Medium-Strong | Aromatic C=C Stretch |

| 1230 | Strong | C-O Stretch |

| 880-800 | Strong | C-H Bending (Aromatic) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 178 | 40 | [M]⁺ (Molecular Ion) |

| 163 | 100 | [M-CH₃]⁺ |

| 149 | 25 | [M-C₂H₅]⁺ |

| 135 | 15 | [M-C₃H₇]⁺ |

| 91 | 10 | [C₇H₇]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

A common method for the synthesis of alkylated phenols is the Friedel-Crafts alkylation.

Procedure:

-

To a stirred solution of 4-tert-butylphenol in a suitable solvent (e.g., a non-polar organic solvent like hexane or dichloromethane), a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) is added under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is cooled in an ice bath.

-

An ethylating agent, such as ethyl bromide or diethyl sulfate, is added dropwise to the reaction mixture.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of water or a dilute acid solution.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

NMR spectroscopy is a primary technique for the structural elucidation of organic compounds.

Procedure:

-

A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired using a standard NMR spectrometer (e.g., 400 MHz).

-

The spectra are processed, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure:

-

A small amount of the neat liquid sample of this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Alternatively, if the sample is a solid, a KBr pellet is prepared by grinding the sample with KBr powder and pressing it into a thin disk.

-

The sample is placed in the IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Procedure:

-

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

-

The sample is ionized, commonly using Electron Ionization (EI).

-

The mass-to-charge ratios (m/z) of the resulting ions are analyzed and detected to generate the mass spectrum.

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow from the synthesis of this compound to its spectroscopic analysis.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Logical Relationship of Spectroscopic Techniques

The following diagram shows the logical relationship between the different spectroscopic techniques and the information they provide for the characterization of this compound.

Caption: Relationship of Spectroscopic Information.

A Comprehensive Technical Guide to the Solubility of 4-tert-Butyl-2-ethylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-tert-Butyl-2-ethylphenol, a substituted phenol of significant interest in various industrial and research applications. This document compiles available solubility data, outlines key experimental methodologies for its determination, and presents logical workflows to aid in its practical application in laboratory and development settings.

Introduction to this compound

This compound is an organic compound characterized by a phenol ring substituted with a tert-butyl group at the para position and an ethyl group at the ortho position. This substitution pattern imparts specific physical and chemical properties, including its solubility profile, which is a critical parameter in process development, formulation, and chemical synthesis. Understanding its behavior in various solvents is essential for its effective use.

Solubility Profile of this compound

Qualitative Solubility:

General solubility principles suggest that this compound, with its significant nonpolar alkyl substituents and a polar hydroxyl group, will exhibit good solubility in organic solvents and limited solubility in water. Available data for related compounds confirms this, indicating that it is generally soluble in alcohols, ethers, and ketones, and insoluble or only sparingly soluble in water and alkaline solutions[1][2].

Quantitative Solubility Data:

Specific quantitative solubility data for this compound is scarce. However, data for the closely related isomer, 2-tert-Butyl-4-ethylphenol, indicates a solubility of 32.5 mg/mL in Dimethyl Sulfoxide (DMSO) [1]. This value can serve as a useful estimation for its solubility in polar aprotic solvents.

For the related compound, 4-tert-butylphenol, it is described as being generally soluble in organic solvents such as ethanol and acetone[3]. It is sparingly soluble in water, with a reported value of 0.6 g/L at 20°C for 4-tert-butylphenol[4]. Given the structural similarities, a similar low solubility in water can be expected for this compound.

Table 1: Estimated Solubility of this compound in Various Solvents

| Solvent Class | Solvent Example | Estimated Solubility |

| Polar Protic | Ethanol | Soluble |

| Methanol | Soluble | |

| Polar Aprotic | Acetone | Soluble[3] |

| Dimethyl Sulfoxide (DMSO) | ~32.5 mg/mL (based on 2-tert-Butyl-4-ethylphenol)[1] | |

| Nonpolar | Toluene | Likely Soluble |

| Hexane | Likely Soluble | |

| Aqueous | Water | Insoluble / Sparingly Soluble[1][2][5] |

| Alkaline Solutions | Insoluble[2] |

Note: The term "Soluble" indicates that the compound is expected to dissolve to a significant extent, though specific quantitative values are not available. The value for DMSO is an approximation based on a structural isomer.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. The following are detailed methodologies for key experiments that can be employed to quantify the solubility of this compound.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped flask or vial).

-

Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, and preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution is then carefully separated from the excess solid by filtration (using a filter that does not interact with the solute or solvent) or centrifugation.

-

Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is determined using a suitable analytical technique.

Shake-Flask Method Workflow

Analytical Techniques for Quantification

This is a straightforward method for determining the concentration of a non-volatile solute.

Methodology:

-

A precise volume of the saturated filtrate is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute).

-

The container with the dried residue is weighed.

-

The mass of the dissolved solute is calculated by subtracting the initial weight of the empty container.

-

The solubility is then expressed as mass of solute per volume or mass of solvent.

This technique is suitable for compounds that absorb ultraviolet or visible light and can be used for rapid quantification.

Methodology:

-

Wavelength of Maximum Absorbance (λmax): A dilute solution of this compound in the solvent of interest is prepared, and its UV-Vis spectrum is recorded to determine the λmax. Phenolic compounds typically exhibit strong absorbance in the UV region.

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared. The absorbance of each standard at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

-

Sample Analysis: The saturated filtrate is appropriately diluted to fall within the linear range of the calibration curve. The absorbance of the diluted sample is measured at the λmax.

-

Concentration Determination: The concentration of this compound in the diluted sample is determined from the calibration curve. The solubility in the original saturated solution is then calculated by accounting for the dilution factor.

UV-Visible Spectroscopy Workflow for Solubility

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution, especially in complex mixtures.

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column (e.g., C18), mobile phase, flow rate, and detector (e.g., UV detector set at the λmax of this compound).

-

Calibration: A series of standard solutions of this compound with known concentrations are injected into the HPLC system. A calibration curve is generated by plotting the peak area (or height) against the concentration.

-

Sample Analysis: A known volume of the saturated filtrate is injected into the HPLC system.

-

Concentration Determination: The peak area of this compound in the sample chromatogram is measured, and the concentration is determined from the calibration curve.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: As a molecule with both polar (hydroxyl group) and nonpolar (alkyl groups) regions, its solubility will be highest in solvents with similar polarity characteristics ("like dissolves like").

-

Temperature: The solubility of solids in liquids generally increases with temperature, although the extent of this increase is compound- and solvent-dependent.

-

pH: The phenolic hydroxyl group is weakly acidic. In basic solutions, it can deprotonate to form a phenoxide ion, which is generally more soluble in aqueous media. However, available information suggests insolubility in alkali, which may be due to the formation of insoluble salts or other complex behaviors.

-

Presence of Other Solutes: The presence of other compounds in the solution can affect the solubility through various interactions.

Conclusion

This technical guide has summarized the available information on the solubility of this compound and provided detailed experimental protocols for its quantitative determination. While specific solubility data is limited, the provided qualitative profile and estimated values, along with the robust experimental methodologies, offer a solid foundation for researchers, scientists, and drug development professionals working with this compound. The application of the described experimental workflows will enable the generation of precise and reliable solubility data tailored to specific solvent systems and conditions.

References

- 1. Buy 2-tert-Butyl-4-ethylphenol | 96-70-8 [smolecule.com]

- 2. 2-tert-Butyl-4-ethylphenol | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]

- 5. 2-tert-Butyl-4-ethylphenol CAS#: 96-70-8 [m.chemicalbook.com]

"literature review on 4-tert-Butyl-2-ethylphenol"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butyl-2-ethylphenol, a substituted phenolic compound, has garnered interest within the scientific community. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its chemical and physical properties. Due to a notable scarcity of in-depth research specifically on this isomer, this review also draws comparative insights from its more extensively studied structural isomers, such as 2-tert-butyl-4-ethylphenol and various di-tert-butylphenols, to infer potential characteristics and areas for future investigation. This guide aims to consolidate the current knowledge and highlight the significant gaps in the literature, thereby providing a valuable resource for researchers and professionals in drug development and related fields.

Introduction

Substituted phenols are a broad class of organic compounds with diverse industrial and biological applications. The introduction of alkyl groups, such as tert-butyl and ethyl moieties, to the phenol ring can significantly influence their physicochemical properties and biological activities. This compound (Figure 1) is one such compound, the specific biological roles and potential therapeutic applications of which remain largely unexplored. This document serves to summarize the known information about this compound and to propose avenues for future research based on the activities of closely related molecules.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited. The available information is summarized in Table 1. These properties are crucial for understanding its behavior in biological systems and for the design of potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 63452-61-9 | [1] |

| Molecular Formula | C12H18O | [1] |

| Molecular Weight | 178.274 g/mol | [1] |

| Boiling Point | 254.6 °C at 760 mmHg | [1] |

| Flash Point | 115.4 °C | [1] |

| Density | 0.951 g/cm³ | [1] |

| Vapor Pressure | 0.0107 mmHg at 25°C | [1] |

| LogP | 3.25210 | [1] |

| pKa | 10.49 ± 0.18 (Predicted) | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis

A generalized workflow for the potential synthesis is depicted in the following diagram. This proposed pathway is based on common organic synthesis reactions for similar compounds.

Caption: Proposed synthetic workflow for this compound.

Biological Activities

Direct studies on the biological activities of this compound are conspicuously absent from the published literature. However, extensive research on its isomers and other related tert-butylated phenols suggests potential antioxidant and antimicrobial properties.

Antioxidant Activity (Inferred)

Many hindered phenols, characterized by bulky alkyl groups ortho to the hydroxyl group, are known to be effective antioxidants. This activity is attributed to their ability to donate the hydrogen atom from the hydroxyl group to scavenge free radicals, with the resulting phenoxy radical being stabilized by the adjacent alkyl groups. For instance, 2,4-di-tert-butylphenol has demonstrated significant antioxidant activity in various assays. It is plausible that this compound also possesses antioxidant properties due to the presence of the tert-butyl and ethyl groups flanking the hydroxyl group.

The general mechanism of radical scavenging by phenolic antioxidants is illustrated below.

Caption: General mechanism of free radical scavenging by phenolic compounds.

Antimicrobial Activity (Inferred)

Several studies have reported the antimicrobial activity of related compounds like 2,4-di-tert-butylphenol against a range of bacteria and fungi. The lipophilic nature of these compounds allows them to interact with and disrupt microbial cell membranes, leading to cell lysis and death. The presence of the tert-butyl and ethyl groups in this compound suggests it may also exhibit antimicrobial properties.

Experimental Protocols

Due to the lack of specific research on this compound, no detailed experimental protocols for its biological evaluation are available. Researchers interested in investigating this compound would need to adapt existing protocols for assessing antioxidant and antimicrobial activities of other phenolic compounds.

Example of a General Experimental Workflow for Biological Activity Screening:

Caption: A general workflow for screening the biological activity of a compound.

Signaling Pathways

There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways. Future research could explore its effects on pathways related to oxidative stress (e.g., Nrf2 pathway) or inflammation (e.g., NF-κB pathway), given the known activities of other phenolic compounds.

Conclusion and Future Directions

The current body of scientific literature on this compound is exceptionally limited. While its basic physicochemical properties are documented, there is a significant void in our understanding of its synthesis, biological activities, and potential mechanisms of action. Based on the known properties of its structural isomers and other substituted phenols, it is reasonable to hypothesize that this compound may possess antioxidant and antimicrobial properties.

Future research should focus on:

-

Developing and optimizing a reliable synthetic route for this compound.

-

Conducting comprehensive in vitro and in vivo studies to evaluate its antioxidant, antimicrobial, anti-inflammatory, and cytotoxic activities.

-

Investigating its mechanism of action and potential interactions with key signaling pathways.

-

Performing toxicological studies to assess its safety profile for potential therapeutic or industrial applications.

A thorough investigation of this compound is warranted to unlock its potential and to provide a more complete picture of the structure-activity relationships within the family of substituted phenols. This would be of significant interest to researchers in medicinal chemistry, pharmacology, and materials science.

References

Toxicology and Safety Profile of 4-tert-Butyl-2-ethylphenol: An In-Depth Technical Guide

Introduction

4-tert-Butyl-2-ethylphenol is a substituted phenol for which a comprehensive toxicological dataset is not publicly available. To address this data gap, this guide synthesizes the known toxicological and safety information for closely related analogues. By examining the toxicokinetics and toxicodynamics of these structurally similar chemicals, we can infer the likely hazard profile of this compound. The primary analogues used for this assessment are 2,6-di-tert-butyl-4-ethylphenol, which shares the same ethyl and tert-butyl functional groups, and 4-tert-butylphenol, the parent compound.

Toxicological Data Summary (Read-Across Approach)

The following tables summarize the key quantitative toxicological data from studies on analogue compounds.

| Compound | Test Species | Route of Administration | Study Duration | Key Findings | NOAEL/LOAEL | Reference |

| 2,6-di-tert-butyl-4-ethylphenol | Rat | Gavage | 14 days (Dose-finding) | Deaths observed at 1000 mg/kg bw/day. | - | [1] |

| 2,6-di-tert-butyl-4-ethylphenol | Rat | Gavage | 28 days | Increased liver weight, centrilobular hypertrophy of hepatocytes, hypertrophy of thyroid follicular cells. Hematological and blood chemistry changes at the highest dose. | NOAEL: 15 mg/kg bw/day | [1] |

| 4-tert-butylphenol | Rat | Gavage | 46 days (OECD TG 422) | No systemic toxicity observed. Noisy respiratory sound at the highest dose, suggesting irritation. | 200 mg/kg bw/day (highest dose tested) | [2] |

| Compound | Test System | Metabolic Activation | Result | Conclusion | Reference |

| 2,6-di-tert-butyl-4-ethylphenol | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without | Negative | Not mutagenic in bacteria. | [1] |

| 2,6-di-tert-butyl-4-ethylphenol | Chinese Hamster Lung (CHL/IU) cells | With | Positive | Clastogenic in vitro. | [1] |

| 4-tert-butylphenol | Gene Mutation Tests | - | Negative | Not mutagenic. | [2] |

| 4-tert-butylphenol | Chromosomal Aberration (CHL/IU cells) | With | Positive | Clastogenic in vitro. | [2] |

| Compound | Test Species | Study Type | Key Findings | NOAEL/LOAEL | Reference |

| 4-tert-butylphenol | Rat | Combined Repeated Dose and Reproductive/Developmental Screening (OECD TG 422) | No reproductive toxicity observed. | 200 mg/kg bw/day (highest dose tested) | [2] |

| Compound | Key Findings | Reference |

| 4-tert-butylphenol | Identified as an endocrine disruptor with estrogenic activity. Listed as a Substance of Very High Concern (SVHC) by ECHA for its endocrine-disrupting properties in the environment. | [3][4] |

Experimental Protocols

Detailed methodologies for key studies are crucial for the interpretation and application of toxicological data.

-

Guideline: Chemical Substances Control Law of Japan, conducted under GLP principles.[1]

-

Test Species: Rats.[1]

-

Administration: Oral gavage.[1]

-

Dose Groups: 0 (vehicle: 0.5% methylcellulose), 15, 60, and 250 mg/kg bw/day.[1]

-

Duration: 28 days.[1]

-

Parameters Observed: Clinical signs, mortality, body weight, urinalysis, hematology, blood chemistry, organ weights, and histopathology.[1]

-

Guideline: OECD TG 471.[1]

-

Test Strains: Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA.[1]

-

Metabolic Activation: With and without a mammalian metabolic activation system (S9 mix).[1]

-

Method: Plate incorporation method.

-

Guideline: OECD TG 473.[1]

-

Cell Line: Chinese Hamster Lung (CHL/IU) cells.[1]

-

Metabolic Activation: With and without a mammalian metabolic activation system (S9 mix).[1]

-

Method: Cells were exposed to the test substance for a short duration, followed by a recovery period. Chromosomes were then harvested, stained, and analyzed for structural aberrations.[1]

Visualizations

The following diagrams illustrate the logical framework of the read-across approach and a general workflow for toxicological assessment.

Caption: Logical framework for the read-across assessment of this compound.

Caption: General workflow for toxicological assessment using a read-across approach.

Discussion and Conclusion

Due to the absence of specific toxicological data for this compound, a read-across approach from structurally similar compounds provides the most reliable estimation of its potential hazards.

-

Systemic Toxicity: Based on the data for 2,6-di-tert-butyl-4-ethylphenol, repeated oral exposure to this compound may target the liver and thyroid.[1]

-

Genotoxicity: The positive in vitro chromosomal aberration results for both 2,6-di-tert-butyl-4-ethylphenol and 4-tert-butylphenol suggest a potential for clastogenicity.[1][2] Further in vivo testing would be required to determine if this potential is realized systemically.

-

Endocrine Disruption: The known endocrine-disrupting properties of 4-tert-butylphenol, particularly its estrogenic activity, raise concerns for this compound.[3][4] The presence of the p-tert-butyl phenol moiety is a structural alert for this activity.

-

Irritation: Skin and eye irritation are likely, as indicated by data on 2-tert-butyl-4-ethylphenol and the respiratory irritation noted for 4-tert-butylphenol at high doses.[2]

References

Navigating the Scarcity: A Technical Guide to the Putative Natural Sources and Biosynthesis of 4-tert-Butyl-2-ethylphenol and its Analogs

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the natural sources and biosynthesis of the specific alkylphenol isomer, 4-tert-Butyl-2-ethylphenol, is exceptionally scarce in current scientific literature. This guide will therefore provide a comprehensive overview of a closely related and well-documented analog, 2,4-di-tert-butylphenol (2,4-DTBP), to serve as a representative model for understanding the potential natural occurrence and biosynthetic pathways of substituted phenols. Methodologies and principles discussed are broadly applicable to the study of alkylphenols.

Introduction to Alkylphenols

Alkylphenols are a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups. They are found both as natural products and as synthetic compounds used in a variety of industrial applications. Their biological activities are diverse, ranging from antimicrobial and antioxidant to endocrine-disrupting effects. The structural diversity of alkylphenols, arising from the nature, number, and position of the alkyl substituents, leads to a wide array of chemical and biological properties.

While the target of this guide, this compound, remains elusive in the context of natural products chemistry, the study of its isomers and other related alkylphenols provides a valuable framework for future investigations.

The Case of 2,4-di-tert-butylphenol (2,4-DTBP): A Prolific Natural Product

In stark contrast to this compound, 2,4-di-tert-butylphenol (2,4-DTBP) is a widely distributed natural product. It has been identified in a remarkable range of organisms, spanning bacteria, fungi, plants, and animals, indicating a conserved and significant biological role.[1][2][3][4][5]

Natural Occurrence of 2,4-di-tert-butylphenol

2,4-DTBP has been isolated from at least 169 species across different kingdoms.[1][3] It is often a component of essential oils and volatile organic compounds emitted by these organisms.

Table 1: Selected Natural Sources of 2,4-di-tert-butylphenol (2,4-DTBP)

| Kingdom | Phylum/Division | Species | Reference(s) |

| Bacteria | Proteobacteria | Pseudomonas aeruginosa | [6] |

| Firmicutes | Bacillus licheniformis | [7] | |

| Cyanobacteria | Nostoc spp. | [1] | |

| Fungi | Ascomycota | Daldinia eschscholtzii | [6] |

| Basidiomycota | Pleurotus sajor-caju | [8] | |

| Plantae | Magnoliophyta | Piper betle | [9] |

| Pinophyta | Pinus yunnanensis | [2] | |

| Animalia | Arthropoda | Scolopendra subspinipes | [4] |

Biosynthesis of 2,4-di-tert-butylphenol: An Uncharted Territory

Despite its widespread occurrence, the precise biosynthetic pathway of 2,4-DTBP in most organisms remains to be fully elucidated. It is generally considered a secondary metabolite. The biosynthesis is likely to involve the alkylation of a phenolic precursor. The source of the tert-butyl groups is hypothesized to be from isoprene units, derived from the mevalonate or MEP/DOXP pathways.

General Biosynthesis of Alkylphenols

The biosynthesis of alkylphenols in microorganisms and plants is thought to occur through several general pathways, including:

-

Polyketide Pathway: This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which can then be cyclized and aromatized to form a phenolic ring. Subsequent alkylation events would lead to the final alkylphenol structure.

-

Shikimate Pathway: This pathway produces the aromatic amino acids phenylalanine and tyrosine, which can serve as precursors to a wide variety of phenolic compounds. Enzymatic modifications, including alkylation, can then lead to the formation of alkylphenols.

Experimental Protocols for the Isolation and Characterization of Alkylphenols

The following protocols are generalized methods that can be adapted for the isolation and identification of this compound from a potential natural source.

Extraction of Alkylphenols from a Biological Matrix

-

Sample Preparation: The biological material (e.g., microbial culture, plant tissue) is harvested and lyophilized.

-

Solvent Extraction: The dried material is ground to a fine powder and extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol. This is typically performed using a Soxhlet apparatus or sonication.

-

Concentration: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield crude extracts.

Chromatographic Separation and Purification

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel or Sephadex LH-20.

-

Elution Gradient: A gradient of solvents (e.g., n-hexane and ethyl acetate) is used to elute fractions with increasing polarity.

-

Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing compounds of interest.

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a C18 column.

Structure Elucidation

The purified compound is subjected to spectroscopic analysis to determine its chemical structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight and fragmentation pattern of the compound.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry.[11][12][13][14]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, which is characteristic of the aromatic ring system.

Potential Biotransformation and Degradation Pathways

While the biosynthesis of many alkylphenols is not well understood, their microbial degradation has been a subject of study due to their status as environmental pollutants. Understanding these degradation pathways can provide clues to potential biosynthetic steps in reverse. For instance, the degradation of 4-tert-butylphenol by Sphingobium fuliginis has been shown to proceed via hydroxylation to form 4-tert-butylcatechol, followed by a meta-cleavage pathway.[15]

Visualizing Workflows and Pathways

Experimental Workflow for Alkylphenol Discovery```dot

Caption: Microbial degradation pathway of 4-tert-butylphenol.

Conclusion and Future Directions

The natural occurrence and biosynthesis of this compound remain an open area for research. The widespread presence of its analog, 2,4-di-tert-butylphenol, across diverse biological taxa suggests that other structurally related alkylphenols may also be produced in nature. The application of modern analytical techniques, such as high-resolution mass spectrometry and metabolomics, to a wider range of organisms may yet reveal the natural sources of this compound. Elucidating its biosynthetic pathway would not only contribute to our fundamental understanding of secondary metabolism but could also open avenues for its biotechnological production for various applications. Further research into the bioactivity of this specific isomer is also warranted to understand its potential ecological and pharmacological roles.

References

- 1. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 6. Frontiers | 2,4-Di-Tert-Butylphenol Isolated From an Endophytic Fungus, Daldinia eschscholtzii, Reduces Virulence and Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,6-Ditert-butyl-4-ethylphenol(4130-42-1) 1H NMR spectrum [chemicalbook.com]

- 12. 2-tert-Butyl-4-ethylphenol(96-70-8) 1H NMR spectrum [chemicalbook.com]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 14. brainly.com [brainly.com]

- 15. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-tert-Butyl-2-ethylphenol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-ethylphenol is a sterically hindered phenolic compound that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a bulky tert-butyl group ortho to the hydroxyl moiety and an ethyl group in the para position, imparts specific reactivity and properties to the molecule. This makes it a valuable building block for the synthesis of a variety of organic molecules, most notably as a precursor to high-performance antioxidants. This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations.

The tert-butyl group provides significant steric hindrance around the phenolic hydroxyl group, which modulates its reactivity and is a key feature in the design of non-staining antioxidants. The ethyl group at the para position influences the electronic properties and solubility of the parent phenol and its derivatives.

Key Applications in Organic Synthesis

The primary application of this compound is in the synthesis of bisphenolic antioxidants. These compounds are widely used as stabilizers in polymers, rubbers, and lubricants to prevent oxidative degradation. Other potential applications include its use as a building block for the synthesis of more complex molecules through reactions such as etherification, esterification, and further electrophilic aromatic substitution.

Synthesis of Hindered Phenolic Antioxidants

One of the most significant industrial applications of this compound is the synthesis of 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol), a potent antioxidant commonly known as Antioxidant 425. This transformation is typically achieved through the condensation of this compound with a formaldehyde equivalent, such as methylal, in the presence of an acid catalyst.

Reaction Scheme:

Caption: Synthesis of a bisphenolic antioxidant.

This protocol is adapted from analogous syntheses of similar bisphenolic antioxidants.

Materials:

-

This compound

-

Methylal (Dimethoxymethane)

-

Concentrated Sulfuric Acid

-

Calcium Oxide (for neutralization)

-

Methanol (for washing)

-

Reactor with a thermometer, condenser, and stirrer

Procedure:

-

Charge the reactor with this compound and methylal.

-

With stirring, add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to 60-70°C and maintain this temperature with continuous stirring for 2-4 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the sulfuric acid by adding calcium oxide and stir for an additional 20-30 minutes.

-

Filter the mixture to remove the catalyst and any salts.

-

Distill off the unreacted methylal from the filtrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent like methanol to yield 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) as a white to off-white crystalline solid.

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) |

| This compound | 178.27 | 1.0 | 178.27 g | - |

| Methylal | 76.09 | 0.5 | 38.05 g | - |

| Conc. H2SO4 | 98.08 | Catalytic | ~2.5 g | - |

| 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol) | 368.55 | - | - | >90% (typical) |

Table 1: Typical reaction parameters for the synthesis of 2,2'-Methylenebis(6-tert-butyl-4-ethylphenol).

Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic substitution by the hydroxyl and alkyl groups. The bulky tert-butyl group directs incoming electrophiles primarily to the less sterically hindered position, which is the position ortho to the hydroxyl group and meta to the ethyl group.

Workflow for Electrophilic Bromination:

Caption: Workflow for bromination of the phenol.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (CH2Cl2)

-

Aqueous sodium thiosulfate solution

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add N-Bromosuccinimide to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash sequentially with aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-4-tert-butyl-2-ethylphenol.

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass | Yield (%) |

| This compound | 178.27 | 1.0 | 178.27 g | - |

| N-Bromosuccinimide | 177.98 | 1.05 | 186.88 g | - |

| 6-Bromo-4-tert-butyl-2-ethylphenol | 257.17 | - | - | Variable |

Table 2: Reagents for the bromination of this compound.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis, particularly for the preparation of high-performance antioxidants. The protocols provided herein offer a foundation for researchers to explore the synthetic utility of this compound. Further investigations into its reactivity in other transformations, such as etherification, esterification, and coupling reactions, will undoubtedly expand its applications in the development of novel functional molecules for the pharmaceutical and material science industries. Researchers are encouraged to adapt and optimize these protocols based on their specific research needs and available laboratory resources.

Application Notes and Protocols: 4-tert-Butyl-2-ethylphenol as an Antioxidant in Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butyl-2-ethylphenol is a sterically hindered phenolic antioxidant used to prevent oxidative degradation in a variety of industrial materials. Its chemical structure, featuring a hydroxyl group on a benzene ring with bulky alkyl substituents, allows it to effectively scavenge free radicals and inhibit oxidation chain reactions. This property is crucial for extending the service life and maintaining the performance of materials such as plastics, rubbers, lubricants, and fuels.[1][2] These application notes provide an overview of its use, relevant experimental protocols for evaluating its efficacy, and a summary of its antioxidant mechanism.

Industrial Applications

Hindered phenolic antioxidants like this compound are integral to the stability and longevity of numerous industrial products:

-

Polymers and Rubbers: During processing and end-use, polymers and rubbers are susceptible to degradation from heat, light, and oxygen exposure, leading to undesirable effects like discoloration, cracking, and loss of mechanical properties.[3] this compound, when incorporated into these materials, acts as a primary stabilizer by interrupting the auto-oxidation cycle.[2][3]

-

Lubricants and Fuels: The performance of lubricants and fuels is critically dependent on their resistance to oxidation. Oxidative degradation can lead to increased viscosity, sludge formation, and the formation of gums and deposits that can impair engine performance.[4] As a potent antioxidant, this compound helps to maintain the quality and functionality of these essential industrial fluids by intercepting free radicals.[4]

Data Presentation

While specific quantitative performance data for this compound is not extensively available in publicly accessible literature, the following tables present typical performance data for structurally similar and commonly used hindered phenolic antioxidants. This data can serve as a benchmark for estimating the potential efficacy of this compound in similar applications.

Table 1: Oxidative Stability of Lubricating Oils with Phenolic Antioxidants (Rotary Bomb Oxidation Test - RBOT)

| Antioxidant | Concentration (wt%) | Oxidation Induction Time (minutes) | Base Oil |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 0.5 | 350 | Mineral Oil |

| 2,6-di-tert-butylphenol | 0.5 | 320 | Mineral Oil |

| 4,4'-methylenebis(2,6-di-tert-butylphenol) | 0.5 | 450 | Mineral Oil |

Note: Data is illustrative and compiled from general knowledge of lubricant additives. Actual performance may vary depending on the specific base oil and additive package.

Table 2: Oxidative Induction Time (OIT) of High-Density Polyethylene (HDPE) with Phenolic Antioxidants (TGA/DSC)

| Antioxidant | Concentration (wt%) | OIT at 200°C (minutes) |

| Vitamin E | 0.1 | 25 |

| A clustered, quadri-functional hindered phenol | 0.1 (molar equivalent) | 45 |

| A small hindered phenol | 0.1 | 15 |

Source: Adapted from a comparative study on antioxidant performance in HDPE. The specific hindered phenols were not fully named in the source.

Table 3: Oxidative Stability of Biodiesel with Phenolic Antioxidants (Rancimat Method)

| Antioxidant | Concentration (ppm) | Induction Period (hours) | Biodiesel Source |

| Butylated hydroxytoluene (BHT) | 100 | 6.14 | Canola Methyl Ester |

| 6,6-di-tert-butyl-2,2'-methylendi-p-cresol (BPH) | 100 | 6.93 | Canola Methyl Ester |

| Neat Biodiesel (Control) | 0 | 5.53 | Canola Methyl Ester |

Source: Adapted from a study on the oxidative storage stability of canola fatty acid methyl ester.

Experimental Protocols

Determination of Oxidative Stability by the Rancimat Method

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of oils and fats. It measures the induction period, which is the time until a rapid increase in oxidation occurs.

Materials and Equipment:

-

Rancimat instrument

-

Reaction vessels

-

Measuring vessels

-

Air pump

-

Heating block

-

Deionized water

-

Sample of industrial oil (e.g., lubricant, fuel)

-

This compound

Protocol:

-

Sample Preparation: Accurately weigh 3.0 ± 0.1 g of the oil sample directly into a clean reaction vessel. For solid samples, a suitable solvent or melting may be required. To evaluate the antioxidant, add a precise amount of this compound to the oil and ensure it is homogeneously mixed.

-

Instrument Setup:

-

Fill the measuring vessels with 60 mL of deionized water and place them in the instrument.

-

Set the heating block to the desired temperature (e.g., 110°C for many oils).

-

Set the air flow rate (e.g., 20 L/h).

-

-

Measurement:

-

Place the reaction vessel into the heating block.

-

Connect the air tube to the reaction vessel, ensuring the air inlet is submerged in the sample.

-

Connect the outlet tube from the reaction vessel to the measuring vessel.

-

Start the measurement. The instrument will continuously bubble air through the heated sample.

-

-

Data Analysis: Volatile oxidation products are carried by the air stream into the deionized water, where they increase the conductivity. The instrument records this conductivity over time. The induction period is the time until a sharp increase in conductivity is detected. A longer induction period indicates greater oxidative stability.

Thermogravimetric Analysis (TGA) for Oxidative Stability of Polymers

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal and oxidative stability of materials like polymers.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA) with a furnace and a sensitive microbalance.

-

Sample pans (e.g., aluminum, platinum).

-

Polymer sample (e.g., polyethylene, polypropylene).

-

This compound.

-

Inert gas (e.g., nitrogen) and oxidizing gas (e.g., air or oxygen).

Protocol:

-

Sample Preparation:

-

Prepare a polymer sample containing a known concentration of this compound. This is typically done by melt blending.

-

Accurately weigh a small amount of the polymer sample (e.g., 5-10 mg) into a TGA sample pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Set the initial temperature and purge the furnace with an inert gas (nitrogen) to remove any residual oxygen.

-

-

Measurement for Onset of Oxidation Temperature (OOT):

-

Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere to a desired starting temperature below the expected oxidation temperature.

-

Switch the purge gas from inert to an oxidizing atmosphere (air or oxygen).

-

Continue to heat the sample at a constant rate until degradation is complete.

-

The onset of oxidation is identified as the temperature at which a significant change in mass (typically a gain due to oxygen uptake, followed by a loss due to degradation) is observed.

-

-

Isothermal Measurement for Oxidation Induction Time (OIT):

-

Heat the sample under an inert atmosphere to a specific isothermal temperature.

-

Once the temperature is stable, switch the purge gas to an oxidizing atmosphere.

-

Hold the sample at this temperature and record the change in mass over time.

-

The OIT is the time from the introduction of the oxidizing gas until the onset of decomposition (mass loss).

-

-

Data Analysis: A higher Onset of Oxidation Temperature or a longer Oxidation Induction Time indicates greater stability of the polymer formulation.

Mandatory Visualization

Antioxidant Mechanism of Hindered Phenols

The primary antioxidant mechanism of hindered phenols like this compound involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxyl radical (ROO•). This action terminates the propagation step of the auto-oxidation chain reaction. The resulting phenoxyl radical is stabilized by the bulky alkyl groups, which sterically hinder further reactions and promote stability.

Experimental Workflow for Rancimat Analysis

This diagram illustrates the logical flow of the Rancimat experimental procedure for evaluating the oxidative stability of an industrial oil with an antioxidant.

References

Application Notes and Protocols: 4-tert-Butyl-2-ethylphenol in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 4-tert-Butyl-2-ethylphenol in polymer chemistry. Due to its primary function as a chemical intermediate, this document will also cover the applications and properties of its key derivative, 2,2'-methylenebis(6-tert-butyl-4-ethylphenol), a widely used antioxidant in the polymer industry.

Introduction to this compound

This compound is a sterically hindered phenolic compound. While not extensively used as a primary antioxidant in its monomeric form, it serves as a crucial building block for the synthesis of more complex and effective polymer stabilizers. Its chemical structure, featuring a bulky tert-butyl group and an ethyl group ortho and para to the hydroxyl group respectively, provides the foundational characteristics for antioxidant activity.

The principal application of this compound in polymer chemistry is as a reactant in the synthesis of 2,2'-methylenebis(6-tert-butyl-4-ethylphenol).[1] This resulting bisphenolic compound is a highly effective, non-discoloring antioxidant used to protect a variety of polymers from thermal and oxidative degradation.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its significant derivative, 2,2'-methylenebis(6-tert-butyl-4-ethylphenol), is presented below for easy comparison.

| Property | This compound | 2,2'-methylenebis(6-tert-butyl-4-ethylphenol) |

| CAS Number | 63452-61-9[3] | 88-24-4[4] |

| Molecular Formula | C₁₂H₁₈O[3][5] | C₂₅H₃₆O₂[4] |

| Molecular Weight | 178.27 g/mol [3][5] | 368.55 g/mol [4] |

| Appearance | - | White crystalline powder[4] |

| Boiling Point | 254.6 °C at 760 mmHg[3] | - |

| Melting Point | - | 119-122 °C[4] |

| Flash Point | 115.4 °C[3] | Not applicable[4] |

| Density | 0.951 g/cm³[3] | - |

Mechanism of Action as an Antioxidant Precursor

Sterically hindered phenols, such as those derived from this compound, function as primary antioxidants by interrupting the free-radical chain reactions that lead to polymer degradation. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical, which is a key intermediate in the auto-oxidation cycle of polymers. This process is outlined in the diagram below.

Caption: Mechanism of a hindered phenol antioxidant.

The resulting phenoxy radical is stabilized by the bulky substituents (tert-butyl and ethyl groups), which prevents it from initiating new oxidation chains. This steric hindrance is crucial for the efficiency of the antioxidant.

Applications in Polymer Systems

The primary derivative, 2,2'-methylenebis(6-tert-butyl-4-ethylphenol), commercially known as Antioxidant 425 or Yoshinox 425, finds application in a variety of polymers.[2][6]

-

ABS Resins: It provides excellent viscosity stability and prevents discoloration, which is critical for maintaining the aesthetic and mechanical properties of Acrylonitrile Butadiene Styrene.[2]

-

Polyvinyl Chloride (PVC): It is used as a stabilizer to prevent thermal degradation during processing and to enhance the long-term stability of PVC products.[2]

-

Latex: In latex applications, it helps to maintain the properties of the polymer emulsion and the final product.[2]

-

Polyolefins: While less common, it can be used in polyethylene (PE) and polypropylene (PP) to provide thermal stability.

Experimental Protocols

The following is a generalized protocol for evaluating the performance of a hindered phenolic antioxidant, such as one derived from this compound, in a polymer matrix like polypropylene.

Objective: To assess the thermo-oxidative stability of polypropylene stabilized with a hindered phenolic antioxidant.

Materials and Equipment:

-

Polypropylene (PP) powder (unstabilized)

-

Hindered phenolic antioxidant (e.g., 2,2'-methylenebis(6-tert-butyl-4-ethylphenol))

-

Internal mixer or twin-screw extruder

-

Compression molding press

-

Forced-air oven

-

Melt flow indexer (MFI)

-

Spectrophotometer for color measurement (e.g., CIE Lab* scale)

Experimental Workflow:

Caption: Workflow for evaluating antioxidant performance.

Procedure:

-

Compounding:

-

Prepare formulations of unstabilized PP with varying concentrations of the antioxidant (e.g., 0.1%, 0.25%, 0.5% by weight). Include a control sample with no antioxidant.

-

Dry blend the PP powder and the antioxidant thoroughly.

-

Melt compound the blends using an internal mixer or a twin-screw extruder at a temperature appropriate for PP (e.g., 180-220 °C).

-

-

Sample Preparation:

-

Pelletize the compounded material.

-

Compression mold the pellets into plaques of a defined thickness (e.g., 1 mm) for testing.

-

-

Accelerated Oven Aging:

-

Place the molded plaques in a forced-air oven at an elevated temperature (e.g., 150 °C) to accelerate thermo-oxidative degradation.

-

Remove samples at regular intervals (e.g., 0, 24, 48, 96, 168 hours).

-

-

Performance Evaluation:

-

Melt Flow Index (MFI): Measure the MFI of the aged samples according to ASTM D1238. A significant increase in MFI indicates chain scission, while a decrease suggests cross-linking. A stable MFI over time indicates effective stabilization.

-

Colorimetry: Measure the yellowness index (YI) or other color parameters of the aged plaques. An increase in YI signifies discoloration due to degradation.

-

Mechanical Properties: Conduct tensile tests to measure properties like tensile strength and elongation at break. Retention of these properties over time indicates good stabilization.

-

Data Presentation

The performance of different concentrations of the antioxidant can be summarized in tables for clear comparison.

Table 1: Melt Flow Index (g/10 min) after Oven Aging at 150 °C

| Aging Time (hours) | Control (0% AO) | 0.1% Antioxidant | 0.25% Antioxidant | 0.5% Antioxidant |

| 0 | 2.0 | 2.1 | 2.0 | 2.0 |

| 24 | 15.5 | 3.5 | 2.5 | 2.2 |

| 48 | Degraded | 8.0 | 3.8 | 2.8 |

| 96 | Degraded | 25.0 | 9.5 | 4.5 |

| 168 | Degraded | Degraded | 20.1 | 8.7 |

Table 2: Yellowness Index (YI) after Oven Aging at 150 °C

| Aging Time (hours) | Control (0% AO) | 0.1% Antioxidant | 0.25% Antioxidant | 0.5% Antioxidant |

| 0 | 1.5 | 1.6 | 1.6 | 1.7 |

| 24 | 25.8 | 5.2 | 3.1 | 2.5 |

| 48 | Degraded | 12.3 | 6.8 | 4.3 |

| 96 | Degraded | 30.1 | 15.4 | 8.9 |

| 168 | Degraded | Degraded | 28.7 | 15.2 |

Conclusion

This compound is a key intermediate in the synthesis of high-performance phenolic antioxidants. Its derivative, 2,2'-methylenebis(6-tert-butyl-4-ethylphenol), is a versatile and effective stabilizer for a range of polymers, offering excellent protection against thermo-oxidative degradation. The provided protocols offer a framework for researchers to evaluate the efficacy of such antioxidants in their specific polymer systems.

References

- 1. 2-tert-Butyl-4-ethylphenol | C12H18O | CID 7309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) "YOSHINOX 425" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]

- 3. This compound|lookchem [lookchem.com]

- 4. 2,2 -Methylenebis(6-tert-butyl-4-ethylphenol) Bis(3-tert -butyl-5-ethyl-2-hydroxyphenyl)methane 88-24-4 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) | C25H36O2 | CID 6928 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes: Synthesis of 4-tert-Butyl-2-ethylphenol via a Two-Step Alkylation of Phenol

Introduction 4-tert-Butyl-2-ethylphenol is a substituted phenol derivative with applications as an intermediate in the synthesis of antioxidants and other specialty chemicals. Its synthesis from phenol involves a sequential two-step alkylation process. The first step is the selective ethylation of phenol to form the intermediate, 4-ethylphenol. The subsequent step involves the tert-butylation of 4-ethylphenol, which, due to the directing effect of the existing substituents, selectively yields this compound. This document outlines the experimental protocols for this two-step synthesis.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 4-ethylphenol (Gas-Phase Ethylation)

| Parameter | Value | Reference |

| Catalyst | HZSM-5 or HMCM-22 Zeolite | [1][2] |

| Reactants | Phenol, Ethanol | [1][2] |

| Molar Ratio (Phenol:Ethanol) | 1:1 to 1:2 | [1][2] |

| Reaction Temperature | 523 K (250 °C) | [1][2] |

| Pressure | Atmospheric (101.3 kPa) | [1][2] |

| Carrier Gas | Nitrogen | [1] |

| Yield of p-ethylphenol | Up to 40% | [2] |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 4-ethylphenol | [3] |

| Alkylating Agent | Isobutylene | [3] |

| Catalyst | Acid Catalyst (e.g., Sulfuric Acid) | [4] |

| Reaction Temperature | 100-160 °C | [5] |

| Pressure | Atmospheric to 10 atmospheres | [5] |

| Product | This compound | [3] |

Experimental Protocols

Part 1: Synthesis of 4-ethylphenol via Gas-Phase Ethylation of Phenol

This procedure describes a gas-phase alkylation method which has been shown to favor the formation of the para-substituted product. This method requires a fixed-bed reactor setup.

Materials:

-

Phenol

-

Ethanol

-

HZSM-5 or HMCM-22 Zeolite catalyst

-

Nitrogen gas (for carrier)

-

Fixed-bed continuous flow reactor

-

Syringe pump

-

Vaporizer

-

Condenser and collection flask

-

Gas chromatograph for analysis

Procedure:

-

The zeolite catalyst is activated by heating in a furnace.

-

The fixed-bed reactor is charged with the activated zeolite catalyst.

-

A liquid feed of phenol and ethanol, in a 1:1 molar ratio, is introduced into a vaporizer using a syringe pump. The vaporizer is maintained at 473 K (200 °C).[1]

-

A stream of nitrogen carrier gas is passed through the vaporizer to carry the reactant vapors into the fixed-bed reactor.

-

The reactor temperature is maintained at 523 K (250 °C).[1][2]

-

The product stream exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled flask.

-

The collected liquid is analyzed by gas chromatography to determine the conversion of phenol and the selectivity for 4-ethylphenol.

-

The 4-ethylphenol is purified from the product mixture by fractional distillation.

Part 2: Synthesis of this compound via Tert-butylation of 4-ethylphenol

This procedure describes the alkylation of the intermediate, 4-ethylphenol, to yield the final product.

Materials:

-

4-ethylphenol

-

Isobutylene gas or a suitable source of tert-butyl cation (e.g., tert-butanol)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Reaction flask with a gas inlet, stirrer, and condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a reaction flask equipped with a stirrer, gas inlet, and condenser, 4-ethylphenol is melted if solid.

-

A catalytic amount of concentrated sulfuric acid is added to the 4-ethylphenol with stirring.

-

The reaction mixture is heated to a temperature in the range of 100-160 °C.[5]

-

Isobutylene gas is bubbled through the stirred reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain the desired temperature.

-

The reaction progress is monitored by a suitable technique (e.g., TLC or GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-